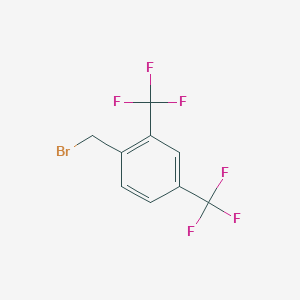

2,4-Bis(trifluoromethyl)benzyl bromide

Übersicht

Beschreibung

2,4-Bis(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C₉H₅BrF₆ . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is commonly used in chemical synthesis and has various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)benzyl bromide typically involves the bromination of 2,4-Bis(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form 2,4-Bis(trifluoromethyl)benzaldehyde or 2,4-Bis(trifluoromethyl)benzoic acid under appropriate conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. .

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in the presence of acidic or basic conditions

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Bis(trifluoromethyl)benzyl bromide serves as a versatile intermediate in organic synthesis. Its bromobenzyl group can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into organic molecules.

Notable Reactions:

- Synthesis of Trifluoromethylated Compounds : It has been utilized as an intermediate in the synthesis of novel trifluoromethylated pyrazoles, which have shown potential antitumor activity.

- Derivatization Reagent : The compound is used in the derivatization of uracil in DNA for detection via gas chromatography (GC) and mass spectrometry (MS) .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for its role in synthesizing biologically active compounds. Its unique trifluoromethyl groups enhance the pharmacokinetic properties of drug candidates.

Case Studies:

- Neurokinin NK1 Receptor Antagonists : It has been employed in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists, such as L-733,060 .

- Antitumor Agents : The incorporation of trifluoromethyl groups into drug molecules has been linked to increased potency and selectivity against cancer cells.

Material Science

In material science, the compound's properties make it suitable for developing advanced materials with specific characteristics.

Applications:

- Fluorinated Polymers : It can be used in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Surface Modifications : The unique reactivity of the bromobenzyl group allows for surface modifications on materials to improve hydrophobicity and other surface properties.

Wirkmechanismus

The mechanism of action of 2,4-Bis(trifluoromethyl)benzyl bromide primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The trifluoromethyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Bis(trifluoromethyl)benzyl chloride

- 2,4-Bis(trifluoromethyl)benzyl fluoride

- 2,4-Bis(trifluoromethyl)benzyl iodide

Uniqueness: 2,4-Bis(trifluoromethyl)benzyl bromide is unique due to its specific reactivity and stability conferred by the bromomethyl and trifluoromethyl groups. Compared to its analogs, the bromide derivative is more reactive in nucleophilic substitution reactions, making it a preferred choice in various synthetic applications .

Biologische Aktivität

2,4-Bis(trifluoromethyl)benzyl bromide, a fluorinated organic compound, has garnered attention for its unique chemical properties and potential biological activities. Its structure includes two trifluoromethyl groups that enhance its electron-withdrawing capacity, influencing its interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, metabolic pathways, and applications in research and medicine.

- Chemical Formula : C₉H₅BrF₆

- Molecular Weight : 307.03 g/mol

- Boiling Point : 112 °C (0.2 mmHg)

- Appearance : Clear colorless to light yellow liquid

The incorporation of trifluoromethyl groups significantly affects the compound's biochemical interactions. These groups enhance its binding affinity to various enzymes and proteins, potentially modulating their activity. Studies indicate that this compound can interact with enzymes involved in oxidative stress responses, leading to either inhibition or activation depending on the specific enzyme involved .

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates key signaling pathways, which may alter gene expression profiles.

- Gene Expression : Changes in gene expression can result from the compound's interaction with signaling molecules.

- Metabolic Pathways : It is involved in various metabolic pathways by interacting with metabolic enzymes, affecting the flux of metabolites .

Inhibition of Dengue Virus

Recent studies have highlighted the compound's antiviral properties. In vitro evaluations demonstrated that this compound exhibits broad inhibitory activities against Dengue Virus (DENV) serotypes 1 to 3, with effective concentrations (EC50) around 1.6 μM to 1.8 μM . This suggests potential applications in developing antiviral therapies.

Interaction with Enzymes

Research has shown that this compound can influence enzyme activity related to sterol biosynthesis in pathogens like Leishmania. Characterization of CYP5122A1 revealed it as a sterol C4-methyl oxidase, indicating that compounds like this compound may play a role in inhibiting essential enzymatic functions in these organisms .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects observed include modulation of enzyme activity and positive influences on metabolic pathways.

- High Doses : Toxic effects may arise, including cellular toxicity and disruption of normal cellular processes .

Transport and Distribution

The transport mechanisms for this compound within biological systems are influenced by its interactions with transporters and binding proteins. It can be actively transported across cell membranes, affecting its localization within cells and tissues.

Subcellular Localization

The targeting signals and post-translational modifications determine the subcellular localization of this compound. It may localize to specific compartments such as the nucleus or mitochondria, where it can exert significant biochemical effects.

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound in various fields:

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFFFUJOWAJJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333839 | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140690-56-8 | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.